2-Amino-8-oxononanoic acid

Enzyme kinetics Antimicrobial target validation Biotin biosynthesis

Researchers require the correct KAPA substrate to validate Mtb DAPA synthase kinetics and screen antimicrobials against biotin pathway. This non-proteinogenic amino acid functions as both the native substrate (Km = 2.83 μM) and a reference competitive inhibitor (Ki ≈ 4.2-5.9 μM). - **Application 1**: Determine Michaelis-Menten parameters for 7,8-diaminopelargonic acid synthase. - **Application 2**: Calibrate DAPA synthase inhibition assays as a competitive inhibitor standard. - **Supply**: Free acid or HCl salt (enhanced solubility).

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B12426565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-oxononanoic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCC(C(=O)O)N
InChIInChI=1S/C9H17NO3/c1-7(11)5-3-2-4-6-8(10)9(12)13/h8H,2-6,10H2,1H3,(H,12,13)
InChIKeyJPTXVWCBMWCZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-oxononanoic Acid: Biotin Pathway Intermediate and Enzyme Substrate


2-Amino-8-oxononanoic acid (also designated 8-amino-7-oxononanoate, KAPA, or 7-keto-8-aminopelargonate) is a non-proteinogenic amino acid and a pivotal intermediate in the microbial biotin (vitamin B7) biosynthetic pathway [1]. The compound is characterized by the molecular formula C9H17NO3, a molecular weight of 187.24 g/mol, and structural features including a primary amine at the 2-position and a ketone at the 8-position of the nonanoic acid carbon chain [2]. It is commercially available as a free acid or as a hydrochloride salt (CAS 2984160-77-0) for enhanced aqueous solubility in laboratory applications . Its essential role in the conserved four-step conversion of pimeloyl-CoA to biotin across all biotin-producing microorganisms makes it a critical tool for enzymology studies and antimicrobial target validation [3].

Why 2-Amino-8-oxononanoic Acid Cannot Be Replaced by Generic Keto Acids


Substitution of 2-Amino-8-oxononanoic acid with other medium-chain keto acids or biotin precursors is not experimentally viable due to its specific enzyme recognition and kinetic properties. As the native substrate for 8-amino-7-oxononanoate synthase (AONS, EC 2.3.1.47) and 7,8-diaminopelargonic acid aminotransferase (DAPA AT, EC 2.6.1.62), this compound engages in precise stereospecific and PLP-dependent transformations that analogs cannot recapitulate [1]. Unlike the downstream intermediates 7,8-diaminopelargonic acid (DAPA) or dethiobiotin, 2-Amino-8-oxononanoic acid exhibits competitive inhibition of DAPA synthase at elevated concentrations, a dual functional property that makes it uniquely suited for enzyme mechanism studies and inhibitor screening campaigns [2]. The following quantitative evidence substantiates its non-interchangeable nature in experimental contexts.

Quantitative Differentiation from Closest Analogs


Substrate Affinity for DAPA Synthase

In kinetic characterization of Mycobacterium tuberculosis 7,8-diaminopelargonic acid (DAPA) synthase, the enzyme exhibited a Km of 2.83 μM for 7-keto-8-aminopelargonic acid (KAPA, i.e., 2-Amino-8-oxononanoic acid), contrasting sharply with the substantially higher Km of 308.28 μM for the co-substrate S-adenosyl-L-methionine (SAM) [1]. This 109-fold difference in apparent affinity demonstrates that KAPA binding is the rate-limiting and specificity-determining step in this transamination reaction, whereas SAM serves as the amino donor with comparatively lower affinity [1].

Enzyme kinetics Antimicrobial target validation Biotin biosynthesis

Competitive Inhibition of DAPA Synthase

2-Amino-8-oxononanoic acid (8-amino-7-oxononanoate, KAPA) is not merely a passive substrate but also acts as a competitive inhibitor of 7,8-diaminopelargonic acid (DAPA) synthase at elevated concentrations [1]. This dual functionality contrasts with the downstream intermediate DAPA, which does not exhibit comparable feedback inhibition on the preceding AONS enzyme [2]. The inhibition constant (Ki) for KAPA against DAPA synthase is reported in the range of 4.2 to 5.9 μM under PLP-dependent assay conditions at 37°C, placing it in the low micromolar range [3].

Enzyme inhibition Feedback regulation Biotin pathway

Structural Distinction from Positional Isomer

A critical procurement consideration involves distinguishing 2-Amino-8-oxononanoic acid (CHEBI:233098) from its structural isomer and conjugate base, 8-amino-7-oxononanoate (CHEBI:12266), which is often synonymously referenced in the literature as KAPA [1]. While the two entities share a Tanimoto structural similarity score of 0.96, they differ in molecular weight (187.24 Da for the free acid vs. 186.23 Da for the anion), charge state (neutral vs. -1), and IUPAC nomenclature [1]. The free acid form is the predominant commercial specification for synthetic applications, whereas the anionic form is the physiologically relevant species in enzymatic assays.

Compound identity ChEBI classification Procurement specification

Hydrochloride Salt Solubility Advantage

2-Amino-8-oxononanoic acid hydrochloride (CAS 2984160-77-0, MW 223.70) offers superior aqueous solubility compared to the free acid form (MW 187.24), a property critical for preparing concentrated stock solutions for enzymatic assays . While quantitative solubility values are not published in peer-reviewed literature, vendor technical specifications consistently indicate that the hydrochloride salt form ensures solubility and stability in aqueous solutions, making it suitable for laboratory applications in enzymology and metabolism studies . The free acid form, by contrast, may require organic co-solvents or pH adjustment for complete dissolution at working concentrations.

Solubility Formulation Enzymology assays

Research and Industrial Application Scenarios


Kinetic Characterization of Biotin Pathway Enzymes

Use 2-Amino-8-oxononanoic acid as the primary substrate for determining Michaelis-Menten kinetic parameters (Km, Vmax, kcat) of 7,8-diaminopelargonic acid synthase and adenosylmethionine-8-amino-7-oxononanoate transaminase (BioA). The reported Km of 2.83 μM for KAPA in M. tuberculosis DAPA synthase provides a benchmark for validating recombinant enzyme activity and for high-throughput screening of antimicrobial candidates targeting biotin biosynthesis [1].

Substrate-Competitive Inhibitor Discovery

Employ 2-Amino-8-oxononanoic acid as a reference competitive inhibitor (Ki ≈ 4.2–5.9 μM) to calibrate DAPA synthase inhibition assays and to identify novel small molecules that mimic KAPA binding [1]. Its dual substrate-inhibitor property enables the development of assays that distinguish between pure competitive inhibitors and mixed-mode inhibitors of this therapeutically relevant enzyme target [2].

Site-Specific Protein Labeling

Leverage the genetic incorporation of 2-Amino-8-oxononanoic acid into E. coli proteins under mild, near-physiological pH conditions for site-specific protein labeling with diverse probes [1]. This application capitalizes on the compound's unique amino acid structure, which is orthogonal to the canonical genetic code and enables bioorthogonal conjugation strategies.

Herbicide Target Validation

Utilize 2-Amino-8-oxononanoic acid as a reference substrate and product standard in in vitro and in vivo assays evaluating inhibitors of 8-amino-7-oxononanoate synthase (AONS, EC 2.3.1.47). Because AONS is essential for biotin biosynthesis in plants but absent in humans, the compound supports target-based herbicide discovery programs and validation of triazolyl phenyl disulfide derivative efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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